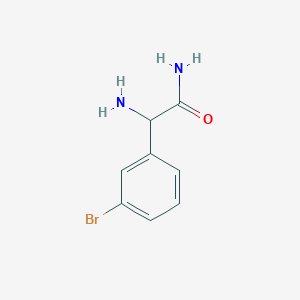

2-Amino-2-(3-bromophenyl)acetamide

Description

BenchChem offers high-quality 2-Amino-2-(3-bromophenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-2-(3-bromophenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-amino-2-(3-bromophenyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2O/c9-6-3-1-2-5(4-6)7(10)8(11)12/h1-4,7H,10H2,(H2,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNVHYQXHBGNHLQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C(C(=O)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001303641 |

Source

|

| Record name | α-Amino-3-bromobenzeneacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001303641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1105679-26-2 |

Source

|

| Record name | α-Amino-3-bromobenzeneacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1105679-26-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | α-Amino-3-bromobenzeneacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001303641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"synthesis of 2-Amino-2-(3-bromophenyl)acetamide"

An In-depth Technical Guide to the Synthesis of 2-Amino-2-(3-bromophenyl)acetamide

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for producing 2-Amino-2-(3-bromophenyl)acetamide, a valuable chiral building block and intermediate in medicinal chemistry and drug development. We will explore the primary synthetic strategies, focusing on the well-established Strecker synthesis as the principal pathway. This document delves into the underlying chemical principles, provides detailed, field-tested experimental protocols, and offers expert insights into the causality behind procedural choices. The guide is designed for researchers, scientists, and professionals in drug development, offering a blend of theoretical grounding and practical application.

Introduction and Strategic Overview

2-Amino-2-(3-bromophenyl)acetamide is a non-canonical α-amino amide derivative. The presence of a bromine atom on the phenyl ring provides a crucial reactive handle for further molecular elaboration via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the generation of diverse compound libraries for drug discovery.[1] The core structure, an α-amino amide, is a common motif in many biologically active molecules.

The synthesis of this target molecule can be logically dissected into two primary stages:

-

Formation of the α-amino acid backbone : The creation of the 2-amino-2-(3-bromophenyl)acetic acid core.

-

Amidation : The conversion of the carboxylic acid moiety into the primary amide.

This guide will focus on the most efficient and versatile methods to achieve this synthesis, with a primary emphasis on the Strecker synthesis, a classic and reliable method for α-amino acid preparation.[2] An alternative approach via the Bucherer-Bergs reaction will also be briefly discussed.

Retrosynthetic Analysis

A retrosynthetic approach simplifies the planning of the synthesis by breaking down the target molecule into simpler, commercially available precursors.

Caption: Retrosynthetic analysis of the target molecule.

This analysis reveals that 2-Amino-2-(3-bromophenyl)acetamide can be derived from the corresponding α-amino acid, which in turn can be synthesized from 3-bromobenzaldehyde, ammonia, and a cyanide source via the Strecker synthesis.[3][4] 3-Bromobenzaldehyde is a versatile and fundamental building block in organic synthesis, readily available from commercial suppliers.[5]

Primary Synthetic Pathway: The Strecker Synthesis

The Strecker synthesis is a robust, one-pot, three-component reaction that assembles an α-amino acid from an aldehyde, ammonia, and cyanide.[2][6] The reaction proceeds via an α-aminonitrile intermediate, which is subsequently hydrolyzed to the desired amino acid.

Mechanism and Rationale

The process involves two main stages:

-

Formation of the α-Aminonitrile : 3-Bromobenzaldehyde reacts with ammonia to form an imine. A nucleophilic attack by the cyanide ion on the imine carbon then yields the 2-amino-2-(3-bromophenyl)acetonitrile intermediate.[7] The use of ammonium chloride (NH₄Cl) is advantageous as it serves as both a source of ammonia and a mild acid to catalyze imine formation.[7]

-

Hydrolysis to the Amino Acid : The nitrile group of the intermediate is then hydrolyzed under acidic or basic conditions to a carboxylic acid, yielding 2-amino-2-(3-bromophenyl)acetic acid.[8]

Caption: Workflow for the Strecker Synthesis and subsequent amidation.

Detailed Experimental Protocol

PART A: Synthesis of 2-Amino-2-(3-bromophenyl)acetic acid

-

Step 1: Formation of the α-Aminonitrile

-

In a well-ventilated fume hood, equip a 500 mL round-bottom flask with a magnetic stirrer.

-

To the flask, add a solution of ammonium chloride (NH₄Cl, 1.2 equivalents) in water (100 mL).

-

Add 3-bromobenzaldehyde (1.0 equivalent) to the stirred solution.[5]

-

In a separate beaker, dissolve potassium cyanide (KCN, 1.1 equivalents) in water (50 mL). CAUTION: Potassium cyanide is highly toxic. Handle with extreme care using appropriate personal protective equipment.

-

Cool the aldehyde/ammonium chloride mixture in an ice bath to 0-5 °C.

-

Slowly add the KCN solution dropwise to the reaction mixture over 30 minutes, ensuring the temperature remains below 10 °C.

-

After the addition is complete, allow the mixture to warm to room temperature and stir overnight (12-16 hours). The formation of a precipitate (the aminonitrile) should be observed.

-

Filter the solid product, wash with cold water, and dry under vacuum.

-

-

Step 2: Hydrolysis of the α-Aminonitrile

-

Place the crude aminonitrile in a round-bottom flask.

-

Add concentrated hydrochloric acid (HCl, ~6 M) in sufficient quantity to fully dissolve the solid.

-

Heat the mixture to reflux (approximately 100-110 °C) for 4-6 hours. Monitor the reaction progress by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature. The amino acid hydrochloride salt may precipitate.

-

Neutralize the solution carefully with a base (e.g., ammonium hydroxide or sodium hydroxide) to the isoelectric point of the amino acid (typically pH 5-6) to precipitate the zwitterionic amino acid.

-

Filter the resulting white solid, wash with cold water and then a small amount of cold ethanol, and dry under vacuum to yield 2-amino-2-(3-bromophenyl)acetic acid.[9]

-

PART B: Synthesis of 2-Amino-2-(3-bromophenyl)acetamide

-

Principle : The conversion of a carboxylic acid to a primary amide requires activation of the carboxyl group to make it more susceptible to nucleophilic attack by ammonia. A common and effective method is the formation of an acyl chloride followed by ammonolysis.[10]

-

Step 3: Amidation via Acyl Chloride Intermediate

-

Suspend the dry 2-amino-2-(3-bromophenyl)acetic acid (1.0 equivalent) in an anhydrous, inert solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under a nitrogen atmosphere. Note : The amino group must be protected first. A common protecting group is Boc (tert-butyloxycarbonyl).

-

N-Protection (Example with Boc Anhydride): Add Di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equivalents) and a non-nucleophilic base like triethylamine (TEA, 1.2 equivalents). Stir at room temperature until the starting amino acid is consumed. After an aqueous workup, the N-Boc protected amino acid is obtained.

-

Dissolve the N-protected amino acid in anhydrous DCM and cool to 0 °C.

-

Add oxalyl chloride or thionyl chloride (1.2 equivalents) dropwise. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours until gas evolution ceases. The solvent and excess reagent are then removed under reduced pressure to yield the crude acyl chloride.

-

Dissolve the crude acyl chloride in an anhydrous solvent (e.g., DCM).

-

Cool the solution to 0 °C and bubble anhydrous ammonia gas through the solution, or add a concentrated solution of ammonia in an appropriate solvent (e.g., ammonia in methanol).

-

Stir the reaction for 2-3 hours, allowing it to warm to room temperature.

-

Perform an aqueous workup to remove ammonium salts. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

-

Deprotection: The N-Boc protecting group is removed by treatment with a strong acid, such as trifluoroacetic acid (TFA) in DCM, to yield the final product, 2-Amino-2-(3-bromophenyl)acetamide.[11]

-

Purify the crude product by recrystallization or column chromatography.

-

Alternative Synthetic Pathway: The Bucherer-Bergs Reaction

The Bucherer-Bergs reaction is another powerful method for synthesizing α-amino acids, starting from the same aldehyde precursor. It involves the reaction of an aldehyde or ketone with ammonium carbonate and potassium cyanide to form a hydantoin intermediate.[12][13] This hydantoin is then hydrolyzed to the amino acid.

-

Mechanism Overview : The reaction begins with the formation of a cyanohydrin from 3-bromobenzaldehyde, which then reacts with ammonium carbonate to form a hydantoin ring structure. This stable intermediate can be isolated and subsequently hydrolyzed under strong acidic or basic conditions to cleave the ring and yield the desired α-amino acid, which can then be amidated as described previously.[14][15]

Caption: Workflow for the Bucherer-Bergs reaction and amidation.

Field Insights: Strecker vs. Bucherer-Bergs

| Feature | Strecker Synthesis | Bucherer-Bergs Reaction |

| Intermediates | α-aminonitrile (can be unstable) | Hydantoin (often stable, crystalline, and easy to purify) |

| Conditions | Generally milder initial conditions. | Often requires heating. |

| Workup | Direct hydrolysis of the crude aminonitrile is common. | Isolation of the hydantoin intermediate is a common practice, adding a step but ensuring purity. |

| Overall Yield | Can be very high and efficient as a one-pot process. | Often provides good to excellent yields, with the purification of the hydantoin being a key advantage.[14] |

| Scope | Extremely broad for aldehydes and ketones.[16] | Also very broad and reliable.[17] |

Expert Commentary : The choice between the two methods often comes down to laboratory preference and the specific properties of the substrate. The Bucherer-Bergs reaction offers the advantage of a stable, isolable intermediate (the hydantoin), which can be a significant benefit for purification and characterization before proceeding. However, the Strecker synthesis can be more direct. For the synthesis of 2-Amino-2-(3-bromophenyl)acetamide, both routes are highly viable.

Product Characterization

To confirm the identity and purity of the synthesized 2-Amino-2-(3-bromophenyl)acetamide, a suite of standard analytical techniques is required.[18]

| Technique | Expected Observations |

| ¹H NMR | Characteristic signals for aromatic protons (in the δ 6.5-7.5 ppm range), a singlet for the benzylic methine (-CH-) proton, and distinct signals for the amide (-CONH₂) and primary amine (-NH₂) protons. |

| ¹³C NMR | A characteristic peak for the amide carbonyl carbon (~170 ppm) and distinct signals for the aromatic and aliphatic carbons. |

| FTIR | Characteristic absorption bands for N-H stretching of the primary amine and amide (typically 3200-3400 cm⁻¹), a strong C=O stretching band for the amide carbonyl (~1650 cm⁻¹), and a C-Br stretching band. |

| Mass Spec. | The mass spectrum should show a molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ corresponding to the calculated mass of C₈H₉BrN₂O (MW: 229.08). |

Conclusion

The synthesis of 2-Amino-2-(3-bromophenyl)acetamide is most effectively achieved through a multi-step process beginning with 3-bromobenzaldehyde. The Strecker synthesis provides a direct and efficient route to the crucial α-amino acid intermediate, which is subsequently converted to the target primary amide. This guide provides the foundational knowledge and a detailed, practical protocol for this synthesis. The inherent chirality of the product means that these methods produce a racemic mixture; enantioselective synthesis would require specialized chiral auxiliaries or catalysts, which is beyond the scope of this guide but represents a critical consideration for pharmaceutical applications.[19][20]

References

- EP0633267A1 - Process for the preparation of an alpha-amino acid amide for use in peptide synthesis - Google Patents. (n.d.).

-

Synthesis of α-Amino Acids. (n.d.). Retrieved from [Link]

-

The Crucial Role of 3-Bromobenzaldehyde in Modern Chemical Synthesis. (n.d.). Retrieved from [Link]

-

Synthesis of Alpha-Amino Acids: Strecker & Gabriel (Full Lesson) | Sketchy MCAT. (2023, December 12). Retrieved from [Link]

- RU2172309C2 - Method of preparing 2-(phenylamino)phenylacetic acid derivatives - Google Patents. (n.d.).

-

Strecker Synthesis - NROChemistry. (n.d.). Retrieved from [Link]

-

A Simplified Method of Preparation of Alpha Amino Acid Amides. - American Chemical Society. (1931, August). Retrieved from [Link]

-

Enantioselective synthesis of D-α-amino amides from aliphatic aldehydes - RSC Publishing. (2015, February 27). Retrieved from [Link]

-

The Chemical Synthesis of 2-Phenylacetamide: Methods and Considerations. (n.d.). Retrieved from [Link]

-

Strecker Synthesis - Master Organic Chemistry. (n.d.). Retrieved from [Link]

-

Bucherer–Bergs reaction - Wikipedia. (n.d.). Retrieved from [Link]

-

Strecker amino acid synthesis - Wikipedia. (n.d.). Retrieved from [Link]

-

Strecker Synthesis - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

-

The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC - NIH. (n.d.). Retrieved from [Link]

-

Strecker Synthesis of Amino Acid: Easy Mechanism, applications - Chemistry Notes. (2021, July 27). Retrieved from [Link]

-

Design, synthesis, and computational studies of phenylacetamides as antidepressant agents - PMC - NIH. (2022, February 7). Retrieved from [Link]

-

2-Amino-5-bromobenzaldehyde - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

-

Bucherer-Bergs Reaction. (n.d.). Retrieved from [Link]

-

Bucherer-Bergs Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

-

4-Amino-3-bromobenzaldehyde - MySkinRecipes. (n.d.). Retrieved from [Link]

-

Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. (2013, April 16). Retrieved from [Link]

- US4036887A - Preparation of 3-bromobenzaldehyde - Google Patents. (n.d.).

-

Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - NIH. (n.d.). Retrieved from [Link]

-

MINIREVIEW Amide bond formation strategies: latest advances on a dateless transformation - AIR Unimi. (n.d.). Retrieved from [Link]

- EP1566376A1 - Preparation of amino acid amides - Google Patents. (n.d.).

-

N-(3-Bromophenyl)acetamide - PMC - NIH. (n.d.). Retrieved from [Link]

-

Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates - MDPI. (n.d.). Retrieved from [Link]

-

Journal of Integrated - SCIENCE &TECHNOLOGY A review on Synthesis of Aminoacetanilides - SciSpace. (2016, September 17). Retrieved from [Link]

-

Amide synthesis by acylation - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. chemistnotes.com [chemistnotes.com]

- 3. Synthesis of α-Amino Acids [almerja.net]

- 4. youtube.com [youtube.com]

- 5. nbinno.com [nbinno.com]

- 6. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Strecker Synthesis | NROChemistry [nrochemistry.com]

- 9. 2-AMINO-2-(3-BROMOPHENYL)ACETIC ACID | 79422-73-4 [amp.chemicalbook.com]

- 10. EP1566376A1 - Preparation of amino acid amides - Google Patents [patents.google.com]

- 11. 2-amino-2-(3-bromophenyl)acetamide | 1105679-26-2 [m.chemicalbook.com]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]

- 14. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Bucherer-Bergs Reaction (Chapter 11) - Name Reactions in Organic Synthesis [cambridge.org]

- 16. Strecker Synthesis [organic-chemistry.org]

- 17. Bucherer-Bergs Reaction [organic-chemistry.org]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. benchchem.com [benchchem.com]

- 20. Enantioselective synthesis of d -α-amino amides from aliphatic aldehydes - Chemical Science (RSC Publishing) DOI:10.1039/C5SC00064E [pubs.rsc.org]

An In-depth Technical Guide to 2-Amino-2-(3-bromophenyl)acetamide: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Amino-2-(3-bromophenyl)acetamide, a brominated aromatic amino acid amide of interest in medicinal chemistry and synthetic organic chemistry. Due to its structural motifs—a stereogenic center, a primary amide, an amino group, and a synthetically versatile bromophenyl ring—this compound represents a valuable building block for the synthesis of novel chemical entities. This document outlines the compound's fundamental chemical and physical properties, proposes robust synthetic and analytical methodologies, and explores its potential applications in drug discovery and materials science. While detailed experimental data for this specific molecule is not extensively available in public literature, this guide furnishes a scientifically grounded framework for its synthesis, characterization, and utilization by leveraging data from closely related analogues and established chemical principles.

Introduction and Molecular Overview

2-Amino-2-(3-bromophenyl)acetamide, with the Chemical Abstracts Service (CAS) registry number 1105679-26-2, is a unique molecule that combines the features of an alpha-amino acid with a halogenated aromatic side chain. The presence of a bromine atom on the phenyl ring at the meta position offers a reactive handle for a variety of cross-coupling reactions, making it an attractive intermediate for creating diverse molecular libraries. The primary amide and amino groups provide sites for further functionalization and can participate in hydrogen bonding, influencing the molecule's solubility, crystal packing, and biological interactions.

Core Molecular Structure:

Caption: Chemical structure of 2-Amino-2-(3-bromophenyl)acetamide.

Table 1: Core Chemical Properties [1]

| Property | Value | Source |

| CAS Number | 1105679-26-2 | ChemicalBook[1] |

| Molecular Formula | C₈H₉BrN₂O | ChemicalBook[1] |

| Molecular Weight | 229.08 g/mol | Sigma-Aldrich |

| Predicted Boiling Point | 384.1 ± 37.0 °C | ChemicalBook[1] |

| Predicted Density | 1.594 ± 0.06 g/cm³ | ChemicalBook[1] |

| Predicted pKa | 15.44 ± 0.50 | ChemicalBook[1] |

Proposed Synthesis and Mechanistic Considerations

Proposed Synthetic Workflow:

Sources

An In-depth Technical Guide to 2-Amino-2-(3-bromophenyl)acetamide (CAS Number: 1105679-26-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Amino-2-(3-bromophenyl)acetamide, a compound of interest in medicinal chemistry and drug discovery. While specific research on this molecule is limited, this document extrapolates from the known chemistry and biological activities of structurally related compounds to offer insights into its potential synthesis, physicochemical properties, and pharmacological relevance. The guide is intended to serve as a foundational resource for researchers initiating projects involving this and similar chemical entities. We will explore plausible synthetic routes, predicted properties, and potential avenues for investigation, all grounded in established chemical principles.

Introduction

2-Amino-2-(3-bromophenyl)acetamide belongs to the class of α-amino amides, a scaffold of significant interest in medicinal chemistry due to its presence in numerous biologically active molecules. The incorporation of a bromophenyl group suggests potential for modulation of pharmacokinetic and pharmacodynamic properties through halogen bonding and other electronic effects. While detailed studies on this specific compound are not widely published, its structural motifs are found in compounds with a range of biological activities, including as enzyme inhibitors and receptor modulators. This guide aims to bridge the current information gap by providing a scientifically grounded perspective on its chemical and biological profile.

Physicochemical Properties

Based on its chemical structure, we can predict several key physicochemical properties of 2-Amino-2-(3-bromophenyl)acetamide. These properties are crucial for understanding its behavior in biological systems and for the design of experimental protocols.

| Property | Predicted Value/Information | Source |

| CAS Number | 1105679-26-2 | Commercially available |

| Molecular Formula | C₈H₉BrN₂O | [1] |

| Molecular Weight | 229.08 g/mol | [1] |

| Appearance | Likely a solid at room temperature | Inferred from similar compounds |

| Solubility | Expected to have some solubility in organic solvents like DMSO and methanol. Aqueous solubility is likely to be low. | Inferred from structural analysis |

| pKa | The primary amine is expected to be basic, while the amide proton is weakly acidic. | General chemical principles |

| LogP | The presence of the bromophenyl group suggests a moderate to high lipophilicity. | Inferred from structural analysis |

Synthesis and Characterization

Proposed Synthetic Pathway: Strecker Synthesis

The Strecker synthesis is a three-component reaction involving an aldehyde, ammonia (or an ammonium salt), and cyanide.

Caption: Proposed Strecker synthesis of 2-Amino-2-(3-bromophenyl)acetamide.

Experimental Protocol: A General Guideline

The following is a generalized, step-by-step protocol for the proposed synthesis. Researchers should optimize these conditions for their specific laboratory setup.

Step 1: Synthesis of the α-Aminonitrile

-

In a well-ventilated fume hood, dissolve 3-bromobenzaldehyde in a suitable solvent such as methanol or ethanol.

-

Add an aqueous solution of ammonium chloride, followed by the slow addition of an aqueous solution of sodium cyanide at a controlled temperature (e.g., 0-5 °C).

-

Stir the reaction mixture at room temperature for several hours to overnight. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, extract the α-aminonitrile intermediate with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure to obtain the crude α-aminonitrile.

Step 2: Hydrolysis to the α-Amino Acid

-

Hydrolyze the crude α-aminonitrile by heating with a strong acid, such as concentrated hydrochloric acid.

-

After cooling, the amino acid hydrochloride may precipitate. Collect the solid by filtration.

-

Neutralize the amino acid hydrochloride with a base (e.g., sodium hydroxide or ammonium hydroxide) to its isoelectric point to precipitate the free amino acid.

-

Filter, wash with cold water, and dry to obtain 2-amino-2-(3-bromophenyl)acetic acid.

Step 3: Amidation to the Final Product

-

Activate the carboxylic acid of the α-amino acid. A common method is to convert it to an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride in an inert solvent (e.g., dichloromethane) with a catalytic amount of DMF.

-

Carefully add the acyl chloride solution to a cooled, concentrated solution of ammonia in a suitable solvent.

-

Allow the reaction to proceed to completion.

-

Work up the reaction mixture by extraction and purification (e.g., column chromatography or recrystallization) to yield 2-Amino-2-(3-bromophenyl)acetamide.

Analytical Characterization

The synthesized compound should be thoroughly characterized to confirm its identity and purity.

| Analytical Method | Expected Observations |

| ¹H NMR | Aromatic protons in the 3-bromophenyl group, a singlet for the α-proton, and broad signals for the amine and amide protons. |

| ¹³C NMR | Signals corresponding to the carbons of the bromophenyl ring, the α-carbon, and the carbonyl carbon. |

| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight (229.08 g/mol ), with a characteristic isotopic pattern for bromine. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H stretching (amine and amide), C=O stretching (amide), and aromatic C-H and C=C stretching. |

| Purity (HPLC) | A single major peak indicating high purity. |

Potential Biological Activities and Research Directions

The biological activities of 2-Amino-2-(3-bromophenyl)acetamide have not been explicitly reported. However, based on its structural features, we can hypothesize several potential areas for investigation.

Caption: Potential areas of biological investigation for 2-Amino-2-(3-bromophenyl)acetamide.

-

Central Nervous System (CNS) Activity: Phenylacetamide derivatives are known to possess CNS activity. For instance, some act as anticonvulsants or have neuroprotective effects. The bromophenyl moiety could influence blood-brain barrier penetration and receptor binding.

-

Enzyme Inhibition: The α-amino amide scaffold can mimic peptide bonds and thus act as an inhibitor of proteases. Furthermore, the aromatic ring system can interact with the active sites of various enzymes, including kinases.

-

Antimicrobial and Anticancer Activity: Many small molecules containing halogenated aromatic rings exhibit antimicrobial and anticancer properties. The bromine atom can participate in halogen bonding, which can be a key interaction in ligand-protein binding.

Conclusion

2-Amino-2-(3-bromophenyl)acetamide is a chemical entity with potential for further investigation in medicinal chemistry and drug discovery. While direct research on this compound is scarce, this guide provides a solid foundation for researchers by outlining a plausible synthetic route, predicting its key physicochemical properties, and suggesting potential avenues for biological evaluation. The methodologies and insights presented here are based on established chemical principles and data from structurally analogous compounds, offering a starting point for unlocking the full potential of this and related molecules. As with any new area of research, rigorous experimental validation of these hypotheses is essential.

References

Sources

An In-Depth Technical Guide to the Structure Elucidation of 2-Amino-2-(3-bromophenyl)acetamide

This guide provides a comprehensive, technically-grounded framework for the complete structure elucidation of the chiral molecule, 2-Amino-2-(3-bromophenyl)acetamide. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of methods. It delves into the strategic application of modern analytical techniques, emphasizing the synergy between different data sources to build an unassailable structural proof. The narrative is constructed to reflect a self-validating workflow, where each piece of evidence corroborates the others, ensuring the highest degree of scientific integrity.

Introduction: The Imperative of Unambiguous Structural Verification

In the realm of pharmaceutical development and materials science, the precise three-dimensional arrangement of atoms in a molecule is paramount. It dictates function, reactivity, and safety. 2-Amino-2-(3-bromophenyl)acetamide (Molecular Formula: C₈H₉BrN₂O, Molecular Weight: 229.08 g/mol ) is a chiral molecule with functional groups—a primary amine, a primary amide, and a brominated aromatic ring—that present both opportunities and challenges for structural analysis. Its potential applications as a synthetic intermediate or a pharmacologically active agent necessitate a rigorous and unequivocal determination of its constitution and stereochemistry.

This guide will systematically detail the integrated application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Single-Crystal X-ray Crystallography to achieve this goal. The causality behind the selection of each technique and the interpretation of the resulting data will be thoroughly explained.

Foundational Analysis: Mass Spectrometry and Elemental Composition

The initial step in characterizing any novel compound is to ascertain its molecular formula. High-resolution mass spectrometry (HRMS) is the cornerstone of this effort.

High-Resolution Mass Spectrometry (HRMS)

Rationale: HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental composition. This is a critical first data point that constrains all subsequent structural hypotheses.

Expected Results for 2-Amino-2-(3-bromophenyl)acetamide: The presence of bromine, with its two abundant isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), will result in a characteristic isotopic pattern for the molecular ion peak ([M]⁺ and [M+2]⁺) of nearly equal intensity.

| Ion | Predicted m/z (⁷⁹Br) | Predicted m/z (⁸¹Br) |

| [M+H]⁺ | 230.0022 | 232.0001 |

| [M+Na]⁺ | 252.9841 | 254.9821 |

Experimental Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometry

-

Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of a suitable solvent (e.g., methanol or acetonitrile). Serially dilute this stock solution to a final concentration of 1-10 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode.[1][2]

-

Instrument Parameters:

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Capillary Voltage: 3.5 kV

-

Sampling Cone Voltage: 30 V

-

Source Temperature: 120 °C

-

Desolvation Temperature: 350 °C

-

Desolvation Gas Flow: 600 L/hr

-

Analyzer: Time-of-Flight (TOF)

-

Acquisition Range: m/z 50-1000

-

-

Data Analysis: The resulting spectrum should be analyzed for the molecular ion cluster. The measured mass-to-charge ratios are then used in a formula calculator, constrained by the likely elements present (C, H, N, O, Br), to confirm the elemental composition of C₈H₉BrN₂O.

Fragmentation Pattern Analysis

Rationale: Tandem mass spectrometry (MS/MS) provides information about the molecule's substructures by inducing fragmentation of the molecular ion. The resulting fragment ions are indicative of the connectivity of atoms.

Predicted Fragmentation Pathways:

Caption: Predicted major fragmentation pathways for 2-Amino-2-(3-bromophenyl)acetamide.

Elucidating the Carbon-Proton Framework: 1D and 2D NMR Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed connectivity of a small molecule in solution.

¹H NMR Spectroscopy

Rationale: ¹H NMR provides information on the number of different types of protons, their chemical environment, their relative numbers (integration), and their neighboring protons (multiplicity).

Predicted ¹H NMR Data (500 MHz, DMSO-d₆):

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.6-7.8 | m | 2H | Aromatic protons |

| ~7.4-7.5 | m | 2H | Aromatic protons |

| ~7.3 (broad s) | s | 2H | -CONH₂ |

| ~4.5 | s | 1H | Methine proton (-CH) |

| ~2.5 (broad s) | s | 2H | -NH₂ |

¹³C NMR Spectroscopy

Rationale: ¹³C NMR provides information on the number of different types of carbon atoms in the molecule. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can further distinguish between CH, CH₂, and CH₃ groups.

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆):

| Chemical Shift (ppm) | Assignment |

| ~175 | Amide carbonyl (C=O) |

| ~145 | Aromatic C-Br |

| ~130-135 | Aromatic CHs |

| ~128-130 | Aromatic CHs |

| ~122 | Aromatic C-C |

| ~55 | Methine carbon (-CH) |

2D NMR Spectroscopy: Establishing Connectivity

Rationale: While 1D NMR suggests the presence of certain functional groups, 2D NMR experiments are essential to definitively piece together the molecular puzzle.

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds). In this molecule, COSY is expected to show correlations between the protons on the aromatic ring.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to. This is crucial for assigning the proton and carbon signals of the methine group and the aromatic CHs.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over longer ranges (typically 2-3 bonds). This is the key experiment for connecting the different fragments of the molecule.

Key Expected HMBC Correlations:

-

The methine proton (~4.5 ppm) should show a correlation to the amide carbonyl carbon (~175 ppm) and the aromatic carbons.

-

The aromatic protons should show correlations to other aromatic carbons and the methine carbon.

-

The amide protons (~7.3 ppm) should show a correlation to the amide carbonyl carbon.

Caption: Workflow for NMR-based structure elucidation.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.[3][4][5] Ensure the sample is fully dissolved.

-

¹H NMR Acquisition: Acquire a standard ¹H spectrum.

-

¹³C and DEPT Acquisition: Acquire a proton-decoupled ¹³C spectrum, along with DEPT-90 and DEPT-135 experiments to differentiate carbon types.

-

2D NMR Acquisition: Perform standard COSY, HSQC, and HMBC experiments. Optimize parameters as needed for the specific instrument and sample concentration.

Functional Group Identification: FTIR Spectroscopy

Rationale: FTIR spectroscopy is a rapid and sensitive method for identifying the presence of specific functional groups based on their characteristic vibrational frequencies.

Expected Characteristic FTIR Peaks:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400-3200 (two bands) | N-H stretch | Primary amine (-NH₂) |

| 3350 and 3180 | N-H stretch | Primary amide (-CONH₂) |

| ~1660 | C=O stretch (Amide I) | Primary amide (-CONH₂) |

| ~1620 | N-H bend | Primary amine (-NH₂) |

| 1600, 1475 | C=C stretch | Aromatic ring |

| ~1070 | C-Br stretch | Aryl bromide |

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.[6][7]

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum, typically over a range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹.

-

Background Correction: A background spectrum of the empty ATR crystal should be collected and subtracted from the sample spectrum.

Absolute Structure Determination: Single-Crystal X-ray Crystallography

Rationale: While the combination of MS and NMR can elucidate the connectivity of a molecule, it cannot definitively determine the absolute stereochemistry of a chiral center. Single-crystal X-ray crystallography is the gold standard for unambiguously determining the three-dimensional arrangement of atoms in a solid-state, including the absolute configuration.

Procedure:

-

Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

-

Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data.

-

Structure Solution and Refinement: The diffraction data is used to solve the crystal structure and refine the atomic positions. The presence of the heavy bromine atom facilitates the determination of the absolute configuration through anomalous dispersion.

Integrated Data Analysis and Final Structure Confirmation

The true power of this multi-technique approach lies in the integration of all data. The molecular formula from HRMS provides the foundation. The functional groups identified by FTIR must be consistent with the fragments observed in the MS/MS spectrum and the chemical shifts in the NMR spectra. The carbon-proton framework established by 1D and 2D NMR must account for all atoms in the molecular formula. Finally, the three-dimensional structure determined by X-ray crystallography provides the ultimate confirmation of the connectivity and establishes the absolute stereochemistry. This comprehensive and self-validating workflow ensures the highest level of confidence in the elucidated structure of 2-Amino-2-(3-bromophenyl)acetamide.

References

-

Sample preparation for FT-IR. (n.d.). Retrieved from [Link]

-

How To Prepare And Run An NMR Sample. (2025, July 24). ALWSCI. Retrieved from [Link]

-

Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. (n.d.). Drawell. Retrieved from [Link]

-

NMR Sample Preparation: The Complete Guide. (n.d.). Organomation. Retrieved from [Link]

-

Sample Preparation. (n.d.). University College London. Retrieved from [Link]

-

NMR Sample Preparation. (n.d.). Iowa State University. Retrieved from [Link]

-

Guide to FT-IR Spectroscopy. (n.d.). Bruker. Retrieved from [Link]

-

IR Spectroscopy. (2022, September 5). Chemistry LibreTexts. Retrieved from [Link]

-

Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. (n.d.). The Association for Clinical Biochemistry and Laboratory Medicine. Retrieved from [Link]

-

Sample Preparation Protocol for ESI Accurate Mass Service. (n.d.). University of Oxford. Retrieved from [Link]

-

A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 3. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 4. organomation.com [organomation.com]

- 5. ucl.ac.uk [ucl.ac.uk]

- 6. eng.uc.edu [eng.uc.edu]

- 7. drawellanalytical.com [drawellanalytical.com]

Spectroscopic Characterization of 2-Amino-2-(3-bromophenyl)acetamide: A Technical Guide

An In-depth Analysis of NMR, IR, and MS Data for Researchers and Drug Development Professionals

Introduction

2-Amino-2-(3-bromophenyl)acetamide is a chiral molecule featuring a primary amine, a primary amide, and a meta-substituted bromophenyl ring. As a functionalized amino acid derivative, its structural elucidation is paramount for its potential applications in medicinal chemistry and drug development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the unambiguous confirmation of its chemical structure. This guide provides a comprehensive analysis of the expected spectroscopic data for 2-Amino-2-(3-bromophenyl)acetamide, grounded in fundamental principles and established methodologies. The causality behind experimental choices and the interpretation of spectral features are explained to provide a self-validating framework for researchers.

Chemical Structure and Functional Group Analysis

The foundational step in predicting and interpreting spectroscopic data is a thorough analysis of the molecule's structure.

Structure:

Key Functional Groups and Structural Features:

-

Primary Amine (-NH₂): This group will exhibit characteristic stretching and bending vibrations in the IR spectrum and will have a distinct signal in the ¹H NMR spectrum.

-

Primary Amide (-CONH₂): This group is identifiable by its carbonyl (C=O) stretch and N-H stretches in the IR spectrum. The amide protons will also be visible in the ¹H NMR spectrum.

-

Meta-substituted Bromophenyl Ring: The aromatic ring will show characteristic signals in both ¹H and ¹³C NMR spectra, with splitting patterns indicative of the meta-substitution. The C-Br bond will have a characteristic IR absorption.

-

Chiral Center: The carbon atom attached to the amino group, the amide group, the phenyl ring, and a hydrogen atom is a chiral center. This can lead to diastereotopic protons if the molecule is in a chiral environment.

-

Benzylic Proton (-CH): The single proton attached to the chiral center will have a characteristic chemical shift and splitting pattern in the ¹H NMR spectrum.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule.

A. Experimental Protocol: ¹H and ¹³C NMR

A standard protocol for acquiring NMR spectra of a small organic molecule like 2-Amino-2-(3-bromophenyl)acetamide is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in about 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve polar compounds and to allow for the observation of exchangeable protons (NH₂).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire a standard one-dimensional ¹H NMR spectrum. Key parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum. This involves broadband decoupling of the proton frequencies to produce singlets for each unique carbon, simplifying the spectrum.

-

A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

-

B. Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of 2-Amino-2-(3-bromophenyl)acetamide in DMSO-d₆ is summarized below. Chemical shifts are influenced by the electronic environment of the protons.

| Signal | Predicted δ (ppm) | Multiplicity | Integration | Assignment | Justification |

| a | ~7.5 - 7.3 | Multiplet | 4H | Ar-H | Protons on the aromatic ring, deshielded by the ring current. The meta-substitution pattern will lead to a complex multiplet. |

| b | ~7.2 (broad) | Singlet | 2H | -CONH₂ | Amide protons, often broad due to quadrupole effects of the nitrogen and chemical exchange. |

| c | ~4.5 | Singlet | 1H | -CH(NH₂) | Benzylic proton, deshielded by the adjacent phenyl ring and amino group. It will likely be a singlet as it has no adjacent protons. |

| d | ~2.5 (broad) | Singlet | 2H | -NH₂ | Primary amine protons, chemical shift is variable and depends on concentration and temperature. Often appears as a broad singlet due to exchange. |

C. Predicted ¹³C NMR Spectrum

The predicted proton-decoupled ¹³C NMR spectrum will show distinct signals for each unique carbon atom.

| Signal | Predicted δ (ppm) | Assignment | Justification |

| 1 | ~175 | C=O | Carbonyl carbon of the amide, highly deshielded. |

| 2 | ~140 | Ar-C (quaternary) | Aromatic carbon attached to the chiral center. |

| 3 | ~130 | Ar-C-Br | Aromatic carbon bonded to bromine, deshielded. |

| 4 | ~129 - 125 | Ar-CH | Aromatic carbons with attached protons. |

| 5 | ~55 | -CH(NH₂) | Chiral carbon, deshielded by the attached nitrogen and phenyl ring. |

D. NMR Experimental Workflow

Caption: Workflow for ATR-FTIR analysis.

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural information from its fragmentation pattern.

A. Experimental Protocol: Electron Ionization (EI)-MS

EI is a "hard" ionization technique that causes significant fragmentation, which is useful for structural elucidation. [1]

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples. The sample is heated to ensure it is in the gas phase. [2]2. Ionization: Bombard the gaseous sample molecules with a high-energy electron beam (typically 70 eV). This ejects an electron from the molecule, creating a radical cation (the molecular ion, M⁺•). [1]3. Fragmentation: The high internal energy of the molecular ion causes it to fragment into smaller, charged ions and neutral radicals.

-

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion abundance versus m/z.

B. Predicted Mass Spectrum and Fragmentation

The molecular formula of 2-Amino-2-(3-bromophenyl)acetamide is C₈H₉BrN₂O.

-

Molecular Ion (M⁺•): The presence of bromine will result in a characteristic isotopic pattern for the molecular ion peak. There will be two peaks of nearly equal intensity, one for the molecule containing ⁷⁹Br and one for the molecule containing ⁸¹Br.

-

M⁺• (with ⁷⁹Br): m/z = 228

-

[M+2]⁺• (with ⁸¹Br): m/z = 230

-

-

Major Fragmentation Pathways:

-

Alpha-cleavage: The bond between the chiral carbon and the phenyl ring is likely to break, leading to the loss of the bromophenyl radical.

-

Loss of Amide Group: Cleavage of the bond between the chiral carbon and the carbonyl group can result in the loss of the CONH₂ radical (44 Da).

-

McLafferty Rearrangement: Primary amides can undergo a McLafferty rearrangement, though this is less likely here due to the structure. [3] Predicted Key Fragments:

-

| m/z | Proposed Fragment | Comments |

| 228/230 | [C₈H₉BrN₂O]⁺• | Molecular ion peak with bromine isotope pattern. |

| 184/186 | [M - CONH₂]⁺ | Loss of the amide group. |

| 155/157 | [C₆H₄Br]⁺ | Bromophenyl cation. |

| 72 | [C₃H₆NO]⁺ | Resulting from cleavage of the bond to the phenyl ring. |

C. Mass Spectrometry Workflow

Caption: Workflow for EI-Mass Spectrometry.

IV. Data Synthesis and Structural Confirmation

The true power of spectroscopic analysis lies in the synergistic use of multiple techniques to build a complete and validated picture of the molecular structure.

-

IR spectroscopy would first confirm the presence of the key functional groups: the primary amine, the primary amide, and the aromatic ring.

-

Mass spectrometry would then establish the molecular weight and the presence of bromine through the characteristic M⁺• and [M+2]⁺• peaks. The fragmentation pattern would provide initial evidence for the connectivity of the major structural units.

-

NMR spectroscopy would provide the definitive structural proof. ¹H and ¹³C NMR would confirm the number and types of protons and carbons, and crucially, the splitting patterns in the ¹H NMR would establish the connectivity between adjacent, non-equivalent protons, confirming the overall carbon-hydrogen framework.

The combination of these three techniques provides a self-validating system for the structural elucidation of 2-Amino-2-(3-bromophenyl)acetamide.

Integrated Spectroscopic-Structural Correlation

Caption: Correlation of spectroscopic data to molecular structure.

References

-

Royal Society of Chemistry. Supporting Information.

-

Drawell. Sample Preparation for FTIR Analysis.

-

Polymer Chemistry Characterization Lab. Sample Preparation – FT-IR/ATR.

-

BenchChem. A Researcher's Guide to Ionization Techniques in Mass Spectrometry.

-

University of Colorado Boulder. Sample preparation for FT-IR.

-

University of Illinois. Electron Ionization.

-

JASCO Inc. Sampling Techniques for FTIR Spectroscopy.

-

Creative Proteomics. Electron Ionization.

-

Bitesize Bio. Ionization Methods in Mass Spec: Making Molecules Fly.

-

Royal Society of Chemistry. NMR spectroscopy of small molecules in solution.

-

Springer Nature Experiments. NMR Protocols and Methods.

-

University of Oxford. NMR Techniques in Organic Chemistry: a quick guide.

-

Royal Society of Chemistry. NMR spectroscopy of small molecules in solution.

-

Research and Reviews. Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications.

-

KPU Pressbooks. 6.5 NMR Theory and Experiment – Organic Chemistry I.

-

Spectroscopy Online. Organic Nitrogen Compounds, VII: Amides—The Rest of the Story.

-

National Center for Biotechnology Information. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning.

-

Millersville University. IR Absorption Table.

-

ACD/Labs. NMR Prediction.

-

NMRDB.org. Predict 13C carbon NMR spectra.

-

Bulgarian Chemical Communications. Prediction of 1H-NMR shifts with Ambit-HNMR software.

-

CASPRE. 13C NMR Predictor.

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns.

-

University of Calgary. IR: amines.

-

Maricopa Open Digital Press. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications.

-

ResearchGate. Can anyone help me to tell me any online website to check 13C NMR prediction...?

-

PROSPRE. 1H NMR Predictor.

-

Mestrelab Resources. Starting Guide to NMRPredict Desktop.

-

Chemistry LibreTexts. 24.10: Spectroscopy of Amines.

-

MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions.

-

University of California, Irvine. Mass Spectrometry: Fragmentation.

-

ResearchGate. Scheme. Mass fragmentation pattern of N-{ [ (4-bromophenyl)amino ] carbonothioyl} benzamide.

-

The Ohio State University. Fragmentation of Protonated Peptides: Surface- Induced Dissociation in Conjunction with a Quantum Mechanical Approach.

-

National Center for Biotechnology Information. Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders.

Sources

An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-2-(3-bromophenyl)acetamide

Introduction

In the landscape of modern drug discovery and development, a thorough understanding of the physicochemical properties of novel chemical entities is paramount. These properties govern a molecule's behavior from initial synthesis and purification to its formulation and eventual pharmacokinetic profile. This guide provides a comprehensive technical overview of the key physical and spectral properties of 2-Amino-2-(3-bromophenyl)acetamide, a compound of interest for researchers in medicinal chemistry and materials science. The insights and protocols herein are curated to provide a practical and scientifically rigorous framework for the characterization of this and similar molecules.

Core Physicochemical Properties

A foundational understanding of a compound's basic physical constants is essential for its handling, storage, and application in experimental settings. The following table summarizes the key predicted and known properties of 2-Amino-2-(3-bromophenyl)acetamide.

| Property | Value | Source |

| CAS Number | 1105679-26-2 | [1][2] |

| Molecular Formula | C₈H₉BrN₂O | [1] |

| Molecular Weight | 229.07 g/mol | [1] |

| Predicted Boiling Point | 384.1 ± 37.0 °C | [1] |

| Predicted Density | 1.594 ± 0.06 g/cm³ | [1] |

| Predicted pKa | 15.44 ± 0.50 | [1] |

Boiling Point: The predicted high boiling point is indicative of strong intermolecular forces, likely hydrogen bonding from the amine and amide groups, as well as dipole-dipole interactions involving the polar C-Br and C=O bonds.

Density: The predicted density suggests that in its solid state, the molecules pack with moderate efficiency.

pKa: The predicted pKa value is likely associated with the N-H proton of the amide group. This relatively high pKa indicates it is a very weak acid. The basicity of the primary amine group is also a critical parameter, though not explicitly predicted in the available data. Understanding the pKa is crucial for developing purification strategies and for predicting the compound's charge state at physiological pH.[3]

Melting Point Determination

The melting point is a critical indicator of a compound's purity.[4] Pure crystalline solids typically exhibit a sharp melting point range of 0.5-1.0°C, while impurities will depress and broaden this range.[5]

Experimental Protocol: Capillary Melting Point Determination

This protocol outlines the standard procedure for determining the melting point range of a solid organic compound using a Mel-Temp apparatus or a similar device.[6]

-

Sample Preparation:

-

Place a small amount of finely powdered, dry 2-Amino-2-(3-bromophenyl)acetamide onto a clean, dry watch glass.

-

Take a capillary tube sealed at one end and gently tap the open end into the powder to collect a small amount of the sample.[7]

-

Invert the tube and tap the sealed end on a hard surface to pack the sample into the bottom. The packed sample should be 2-3 mm in height.

-

-

Apparatus Setup and Measurement:

-

Insert the capillary tube into the sample holder of the melting point apparatus.

-

Set the heating rate to a rapid setting (e.g., 10-20 °C/min) to obtain an approximate melting range.[4]

-

Allow the apparatus to cool.

-

For an accurate measurement, use a fresh sample and set the heating rate to a slow ramp (1-2 °C/min) starting about 15-20 °C below the approximate melting point.

-

Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample has melted (T2). The melting point range is T1-T2.

-

Workflow for Melting Point Determination```dot

Caption: Workflow for determining thermodynamic solubility via the shake-flask method.

Spectroscopic Characterization

Spectroscopic techniques provide a "fingerprint" of a molecule, allowing for structural confirmation and qualitative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of atomic nuclei. [8] Expected ¹H NMR Spectral Features:

-

Aromatic Protons (Ar-H): The four protons on the bromophenyl ring will appear in the aromatic region (typically δ 7.0-8.0 ppm). Due to the meta-substitution, complex splitting patterns (multiplets) are expected.

-

Methine Proton (CH): The proton on the chiral carbon adjacent to the amino and phenyl groups will likely appear as a singlet or a broadened singlet. Its chemical shift will be influenced by the neighboring functional groups.

-

Amine Protons (NH₂): The two protons of the primary amine will likely appear as a broad singlet. The chemical shift can vary depending on the solvent and concentration.

-

Amide Protons (CONH₂): The two protons of the primary amide will appear as two distinct signals, often broad, due to restricted rotation around the C-N bond.

Expected ¹³C NMR Spectral Features:

-

Aromatic Carbons: Six signals are expected in the aromatic region (typically δ 110-150 ppm). The carbon attached to the bromine (C-Br) will be significantly influenced by the halogen.

-

Carbonyl Carbon (C=O): The amide carbonyl carbon will appear downfield (typically δ 170-180 ppm).

-

Methine Carbon (CH): The chiral carbon will appear in the aliphatic region, with its chemical shift influenced by the attached nitrogen and phenyl groups.

Experimental Protocol: Sample Preparation for NMR Spectroscopy

Proper sample preparation is crucial for obtaining high-quality NMR spectra. [9]

-

Sample Weighing: Accurately weigh an appropriate amount of the compound (typically 5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR) into a clean, dry vial.

-

Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to the vial. [9]The choice of solvent is critical; the compound must be sufficiently soluble, and the solvent's residual peaks should not obscure important signals.

-

Dissolution: Gently swirl or vortex the vial to completely dissolve the sample. If necessary, use gentle sonication.

-

Filtration and Transfer: To remove any particulate matter, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean NMR tube.

-

Capping and Labeling: Cap the NMR tube and label it clearly. The sample is now ready for analysis.

Workflow for NMR Sample Preparation and Analysis

Caption: General workflow for NMR sample preparation and spectral acquisition.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. [10] Expected Characteristic IR Absorption Bands:

-

N-H Stretching (Amine & Amide): Two or more bands in the 3100-3500 cm⁻¹ region. Primary amines typically show two bands, while primary amides also show two bands in this region.

-

C-H Stretching (Aromatic): Bands appearing just above 3000 cm⁻¹.

-

C=O Stretching (Amide): A strong, sharp absorption band around 1640-1680 cm⁻¹ (Amide I band).

-

N-H Bending (Amine & Amide): A band around 1550-1650 cm⁻¹ (Amide II band for the amide).

-

C=C Stretching (Aromatic): Medium to weak bands in the 1450-1600 cm⁻¹ region.

-

C-Br Stretching: A band in the fingerprint region, typically below 700 cm⁻¹.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

ATR-FTIR is a convenient method for analyzing solid samples directly without extensive preparation. [11]

-

Background Scan: Ensure the ATR crystal is clean. Run a background spectrum to account for atmospheric CO₂ and H₂O. [12]2. Sample Application: Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface. [12]3. Apply Pressure: Use the pressure clamp to ensure good contact between the sample and the crystal.

-

Sample Scan: Acquire the sample spectrum. The instrument's software will automatically ratio the sample scan to the background scan to produce the final absorbance or transmittance spectrum.

-

Cleaning: After analysis, thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) and a soft tissue.

Workflow for ATR-FTIR Analysis```dot

Caption: A simplified workflow for the analysis of a small molecule by LC-MS.

Conclusion

This guide has detailed the essential physicochemical properties of 2-Amino-2-(3-bromophenyl)acetamide and provided standardized, field-proven protocols for their determination. A comprehensive characterization, encompassing melting point, solubility, and spectroscopic analysis (NMR, FT-IR, MS), forms the bedrock of rigorous scientific investigation. For researchers and drug development professionals, these data are not merely descriptive; they are predictive, enabling informed decisions in lead optimization, formulation development, and preclinical evaluation. The methodologies and workflows presented here offer a robust framework for ensuring the quality, purity, and structural integrity of this and other novel chemical entities.

References

- Melting point determination. (n.d.). Retrieved from University of Calgary, Department of Chemistry.

- Experiment (1) determination of melting points. (2021, September 19).

- Determination Of Melting Point Of An Organic Compound. (n.d.). BYJU'S.

- Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In Drug Design and Discovery. SciSpace.

- Determination of Melting Point. (n.d.). Clarion University.

- Pawar, P. (2013). Solubility Determination in Drug Discovery and Development. International Journal of Pharmaceutical Sciences and Research.

- 2-amino-2-(3-bromophenyl)acetamide. (n.d.). ChemicalBook.

- NMR Protocols and Methods. (n.d.).

- Fourier Transform Infrared Spectroscopy. (2014, June 17). UCI Aerosol Photochemistry Group.

- Experiment 1 - Melting Points. (n.d.).

- Compound solubility measurements for early drug discovery. (2022, May 31).

- Mass Spectrometry Protocols and Methods. (n.d.).

- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.).

- FTIR Analysis of Organic Compounds. (n.d.). Scribd.

- Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. (n.d.).

- 7: FT-IR Spectroscopy (Experiment). (2025, January 7). Chemistry LibreTexts.

- Drug solubility: why testing early matters in HTS. (2023, April 6). BMG LABTECH.

- Van Eeckhaut, A., & Lanckmans, K. (2012). Quantitative mass spectrometry methods for pharmaceutical analysis. Pharmaceutical Analysis, 4(4), 285-298.

- NMR spectroscopy of small molecules in solution. (2024, November 15). Nuclear Magnetic Resonance, 50.

- Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis. (n.d.). MDPI.

- Schuttlefield, J. D., & Grassian, V. H. (2008). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples.

- Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality. (n.d.). Pharma Focus America.

- NMR Sample Prepar

- 4.7: NMR Spectroscopy. (2022, August 28). Chemistry LibreTexts.

- Sample Preparation Protocol for Open Access MS. (n.d.). Mass Spectrometry Research Facility, University of Oxford.

- 1105679-26-2|2-Amino-2-(3-bromophenyl)acetamide. (n.d.). BLDpharm.

- pKa Data Compiled by R. Williams. (2022, April 7).

Sources

- 1. m.chemicalbook.com [m.chemicalbook.com]

- 2. 1105679-26-2|2-Amino-2-(3-bromophenyl)acetamide|BLD Pharm [bldpharm.com]

- 3. organicchemistrydata.org [organicchemistrydata.org]

- 4. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. pennwest.edu [pennwest.edu]

- 7. byjus.com [byjus.com]

- 8. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 9. publish.uwo.ca [publish.uwo.ca]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. egikunoo.wordpress.com [egikunoo.wordpress.com]

A Comprehensive Technical Guide to the Isomers of 2-Amino-2-(3-bromophenyl)acetamide

Abstract

This technical guide provides an in-depth exploration of the isomers of 2-Amino-2-(3-bromophenyl)acetamide, a compound of significant interest due to its structural analogy to pharmacologically relevant phenylglycine derivatives. The guide is designed for researchers, scientists, and drug development professionals, offering a detailed analysis of both stereoisomers and structural (positional) isomers. We will dissect the implications of the molecule's inherent chirality, detailing methodologies for the synthesis, chiral resolution, and analytical characterization of its enantiomers. Furthermore, we will examine the key structural isomers and discuss the analytical techniques essential for their differentiation. The narrative emphasizes the causality behind experimental choices, grounding protocols in established scientific principles to ensure a self-validating and authoritative resource.

Introduction: The Critical Role of Isomerism

In the fields of pharmaceutical sciences and chemical synthesis, the precise three-dimensional arrangement of atoms within a molecule is not a trivial detail; it is a fundamental determinant of function. Isomers—molecules that share the same molecular formula but differ in atomic arrangement—can exhibit profoundly different physical, chemical, and biological properties. This is particularly true for chiral molecules in biological systems, where receptors, enzymes, and other biomolecules are themselves chiral, leading to stereospecific interactions.

The target of this guide, 2-Amino-2-(3-bromophenyl)acetamide (CAS: 1105679-26-2), is a chiral molecule possessing a stereocenter at the alpha-carbon[1]. Its molecular formula is C8H9BrN2O[1]. The presence of this chiral center dictates the existence of non-superimposable mirror-image isomers known as enantiomers. The distinction between these enantiomers is paramount, as one may be a potent therapeutic agent (the eutomer) while the other could be inactive or, in some cases, responsible for adverse effects (the distomer)[2].

This guide aims to provide a comprehensive technical framework for understanding, separating, and characterizing the isomers of 2-Amino-2-(3-bromophenyl)acetamide, equipping researchers with the knowledge to navigate the complexities of its stereochemistry and structural variations.

Chapter 1: Stereoisomerism in 2-Amino-2-(3-bromophenyl)acetamide

The Chiral Center and Enantiomeric Pair

The cornerstone of this molecule's stereochemistry is the alpha-carbon—the carbon atom bonded to four distinct groups:

-

The 3-bromophenyl ring

-

An amino group (-NH2)

-

An acetamide group (-C(=O)NH2)

-

A hydrogen atom

A carbon atom bonded to four different groups is, by definition, a chiral or asymmetric center[3]. This structural feature gives rise to two enantiomers, designated (R) and (S) based on the Cahn-Ingold-Prelog (CIP) priority rules. These molecules are mirror images of each other and cannot be superimposed, much like a left and right hand.

While enantiomers share identical physical properties such as melting point, boiling point, and solubility in achiral solvents, they differ in their interaction with plane-polarized light (optical activity) and their binding affinity to other chiral molecules.

Pharmacological Significance

The differential interaction of enantiomers with biological systems is a central tenet of modern pharmacology. The need for accurate assessment of the enantiomeric purity of pharmaceuticals and other chemical entities is critical[2]. For a molecule like 2-Amino-2-(3-bromophenyl)acetamide, which is a derivative of phenylglycinamide, its potential biological activity would be highly dependent on its stereochemical configuration. Phenylglycinamide itself is a crucial intermediate in the synthesis of β-lactam antibiotics and is used as a chiral auxiliary[4]. Therefore, controlling and verifying the stereochemistry of its derivatives is an essential step in drug discovery and development.

Chapter 2: Methodologies for Enantiomeric Separation (Chiral Resolution)

A racemic mixture, containing a 50:50 ratio of both enantiomers, is often the default product of conventional organic synthesis. The separation of this mixture into its constituent enantiomers is known as chiral resolution. Several robust techniques are employed for this purpose.

Diastereomeric Salt Formation

Causality: This classical method leverages the principle that while enantiomers are chemically similar, diastereomers (stereoisomers that are not mirror images) have distinct physical properties, including solubility. By reacting the racemic amino-acetamide (a base) with an enantiomerically pure chiral acid (a resolving agent), two diastereomeric salts are formed. The differential solubility of these salts allows for their separation via fractional crystallization.

Experimental Protocol: Diastereomeric Salt Resolution

-

Dissolution: Dissolve the racemic 2-Amino-2-(3-bromophenyl)acetamide and a sub-stoichiometric amount (e.g., 0.5 equivalents) of an enantiopure chiral acid (e.g., L-tartaric acid, L-pyrrolidone carboxylic acid) in a suitable solvent (e.g., water, methanol) with heating to achieve complete dissolution[5].

-

Crystallization: Allow the solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4°C), to induce the crystallization of the less soluble diastereomeric salt.

-

Isolation: Collect the crystals by filtration and wash with a small amount of cold solvent to remove impurities.

-

Liberation of Enantiomer: Treat the isolated diastereomeric salt with a base (e.g., NaOH) to neutralize the chiral acid and liberate the free base of the desired enantiomer. Extract the enantiomer into an organic solvent.

-

Recovery of Second Enantiomer: The mother liquor is now enriched in the more soluble diastereomeric salt. It can be treated similarly with a base to recover the other enantiomer.

-

Purity Analysis: Determine the enantiomeric excess (e.e.) of the separated products using an appropriate analytical technique, such as chiral HPLC.

Enzymatic Resolution

Causality: Enzymes are highly stereoselective catalysts. This method exploits an enzyme's ability to selectively catalyze a reaction on only one enantiomer of a racemic substrate. For instance, a hydrolase enzyme can be used to selectively hydrolyze an N-acylated derivative of one enantiomer, leaving the other untouched and allowing for easy separation. This approach has been successfully applied to phenylglycine derivatives[6].

Experimental Protocol: Enzymatic Kinetic Resolution

-

Substrate Preparation: Synthesize an N-acyl derivative of the racemic 2-Amino-2-(3-bromophenyl)acetamide (e.g., N-acetyl derivative).

-

Enzymatic Reaction: Dissolve the racemic N-acyl substrate in an aqueous buffer solution. Introduce an appropriate enzyme (e.g., a specific amidase or protease bonded to a carrier) and maintain the reaction at a controlled pH and temperature (e.g., pH 7, 30°C)[6].

-

Reaction Monitoring: Monitor the progress of the reaction. The reaction should be stopped at approximately 50% conversion to maximize both yield and enantiomeric purity.

-

Separation: At 50% conversion, the mixture will contain the unreacted N-acyl enantiomer and the de-acylated product enantiomer. These two compounds will have different chemical properties (e.g., acidity, polarity) and can be separated using standard techniques like extraction or chromatography.

-

Hydrolysis (Optional): The separated N-acyl enantiomer can be chemically hydrolyzed to yield the pure enantiomeric amine.

Chiral Chromatography

Causality: This is the most widely used analytical and preparative technique for separating enantiomers[2][7]. The separation occurs on a column packed with a chiral stationary phase (CSP). The CSP contains a single enantiomer of a chiral selector that forms transient, diastereomeric complexes with the enantiomers of the analyte. The differing stability of these complexes leads to different retention times, allowing for separation.

Experimental Protocol: Preparative Chiral HPLC

-

Column Selection: Choose a suitable chiral column. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective for a wide range of compounds[8].

-

Mobile Phase Optimization: Develop a mobile phase that provides good resolution and reasonable retention times. This typically consists of a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol, ethanol).

-

Sample Preparation: Dissolve the racemic mixture in the mobile phase.

-

Injection and Fraction Collection: Inject the sample onto the preparative HPLC system. Collect the eluting fractions corresponding to each separated enantiomer peak.

-

Solvent Removal: Evaporate the solvent from the collected fractions to obtain the purified enantiomers.

Caption: Workflow for Chiral Resolution.

Chapter 3: Analytical Characterization of Isomers

Once separated, the identity and purity of the isomers must be confirmed. A suite of analytical techniques is available for this purpose.

| Technique | Principle of Operation | Primary Application |

| Chiral HPLC/GC | Differential interaction with a chiral stationary phase leads to separation in time[3][8]. | Quantification of enantiomeric excess (e.e.) or enantiomeric ratio (e.r.). The most reliable method for purity assessment. |

| Capillary Electrophoresis (CE) | Separation based on differential migration of enantiomers in an electric field, often using a chiral selector in the buffer[8]. | High-efficiency analysis of enantiomeric purity, especially for small sample volumes. |

| Polarimetry | Measures the rotation of plane-polarized light as it passes through a solution of a chiral compound. | Determination of optical rotation ([α]), which confirms the presence of a single enantiomer and distinguishes between the (+) and (-) forms. |

| Nuclear Magnetic Resonance (NMR) | In the presence of a chiral solvating agent or chiral shift reagent, the NMR signals for each enantiomer can be resolved. | Structural confirmation and, in specific cases, determination of enantiomeric purity. |

| Mass Spectrometry (MS) | While standard MS cannot distinguish enantiomers, coupling with chiral chromatography (LC-MS, GC-MS) or using specific chiral derivatization can enable their analysis[9]. | Confirmation of molecular weight and structure, especially when coupled with a separation technique. |

Chapter 4: Structural (Positional) Isomers

Beyond stereoisomerism, structural isomers exist where the atoms are connected in a different order. For 2-Amino-2-(3-bromophenyl)acetamide, the most relevant structural isomers are positional isomers, where the bromine atom is located at a different position on the phenyl ring.

Phenyl Ring Positional Isomers

-

Ortho Isomer: 2-Amino-2-(2-bromophenyl)acetamide

-